

Fimepinostat vs. Romidepsin: A Comparative Guide to HIV Latency Reversal

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Compound of Interest

Compound Name: *Fimepinostat*

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The "shock and kill" strategy remains a primary focus in the quest for an HIV cure, aiming to reactivate latent HIV reservoirs for subsequent elimination. Histone deacetylase (HDAC) inhibitors have been a cornerstone of this approach, with romidepsin emerging as a potent latency-reversing agent (LRA) in clinical trials.^{[1][2][3]} However, the development of novel agents with improved efficacy and safety profiles is ongoing. **Fimepinostat**, a dual inhibitor of HDAC and phosphoinositide 3-kinase (PI3K), has shown promise as a potent LRA with a potentially favorable impact on T cell activation.^{[1][2][4]}

This guide provides a comprehensive comparison of **fimepinostat** and romidepsin, presenting experimental data on their efficacy in reversing HIV latency, their effects on T cell biology, and the underlying signaling pathways they modulate.

Quantitative Comparison of Latency Reversal and Cellular Effects

The following tables summarize the key quantitative findings from in vitro and ex vivo studies comparing **fimepinostat** and romidepsin.

Cell Line Models	Fimepinostat	Romidepsin	Panobinostat (for comparison)	Reference
J-lat Tat-GFP (% GFP Expression)	Similar effect at 25 nM	Similar effect at 2.5 nM	Trended lower at 12.5 nM	[1]
ACH-2 (HIV-1 p24 Production)	Trended higher at 50 nM	Lower than Fimepinostat at 5 nM	Lower than both at 12.5 nM	[1]

Ex Vivo Patient Cells (CD4+ T cells from HIV-1+ donors)	Fimepinostat	Romidepsin	Reference
Cell-associated unspliced HIV-1 RNA	Potent induction of HIV-1 transcription	Potent induction of HIV-1 transcription	[1]

T Cell Effects (PBMCs from uninfected donors)	Fimepinostat	Romidepsin	Reference
T Cell Activation (CD69 Expression)	Decreased	Increased	[1]
T Cell Proliferation (Ki67 Expression)	No negative impact	Not specified, but other HDACis can increase	[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in this guide.

In Vitro Latency Reversal in Cell Lines

- Cell Lines:

- J-lat Tat-GFP: A Jurkat T cell line latently infected with an HIV-1 provirus containing a GFP reporter gene. GFP expression is a direct measure of HIV-1 reactivation.
- ACH-2: A T-lymphocytic cell line containing a single integrated copy of the HIV-1 provirus. Latency reversal is measured by the production of the HIV-1 p24 antigen.[\[1\]](#)[\[5\]](#)
- Drug Concentrations:
 - **Fimepinostat**: Tested at concentrations up to 50 nM. A concentration of 25 nM was found to be comparable to romidepsin in latency reversal.[\[1\]](#)
 - Romidepsin: Tested at concentrations up to 5 nM. A concentration of 2.5 nM was used for direct comparison with **fimepinostat**.[\[1\]](#)
 - Panobinostat: Used as a comparator at a concentration of 12.5 nM.[\[1\]](#)
- Treatment and Analysis:
 - Cells were incubated with the respective drugs for 48 hours.
 - In J-lat Tat-GFP cells, HIV-1 reactivation was quantified by measuring the percentage of GFP-positive cells and the median fluorescence intensity using flow cytometry.
 - In ACH-2 cells, HIV-1 p24 production in the cell supernatant was measured by ELISA.
 - Cell viability was assessed to ensure that the observed effects were not due to cytotoxicity.[\[1\]](#)[\[6\]](#)

Ex Vivo Latency Reversal in Patient Cells

- Sample Source: CD4+ T cells were isolated from HIV-1-infected donors on long-term combination antiretroviral therapy (cART) with suppressed viral loads.
- Stimulation: Isolated CD4+ T cells were stimulated ex vivo with clinically relevant concentrations of **fimepinostat** and romidepsin.
- Analysis: The primary endpoint was the measurement of cell-associated unspliced HIV-1 RNA using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). This

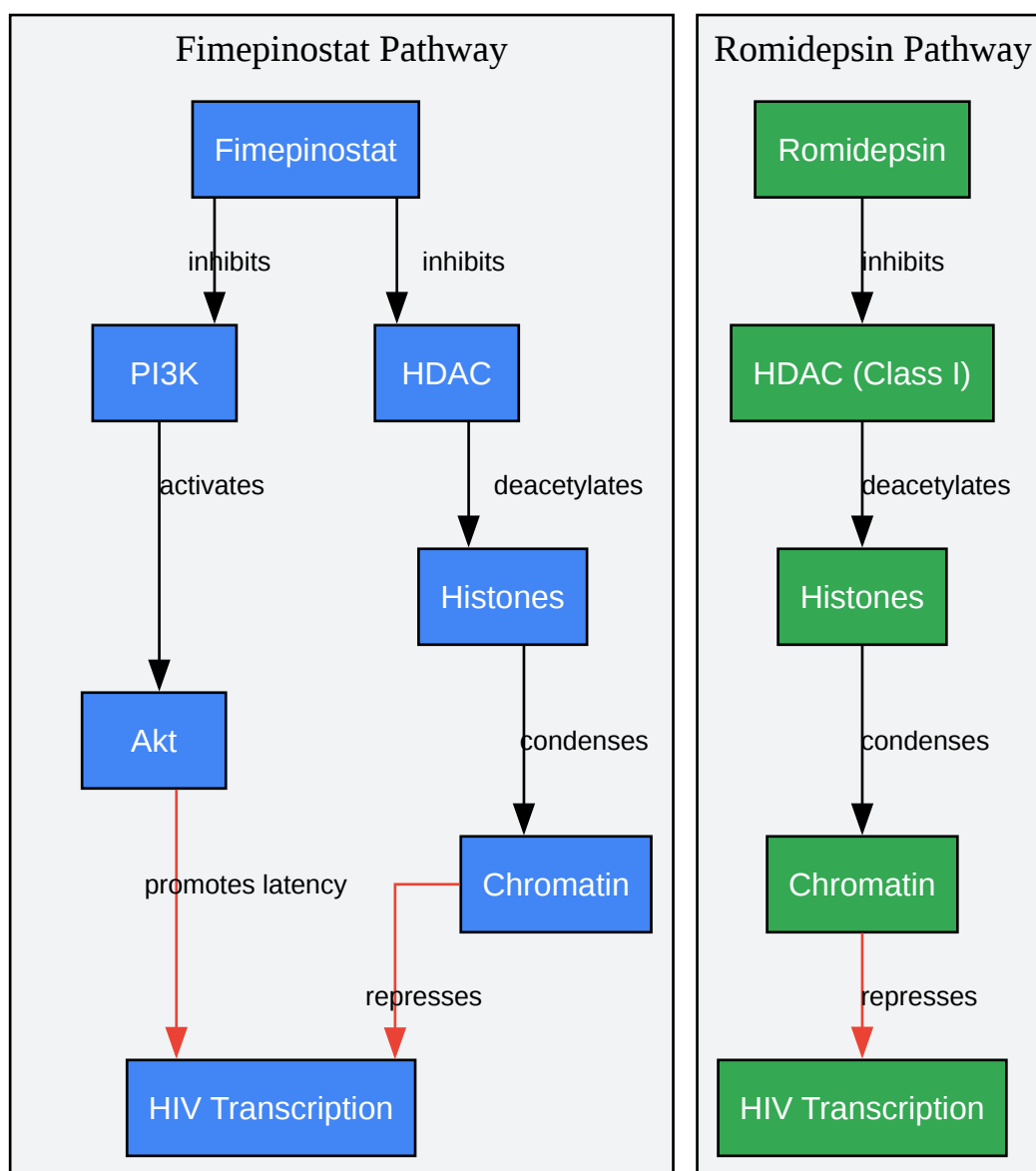
provides a direct measure of HIV-1 transcription.[1][5]

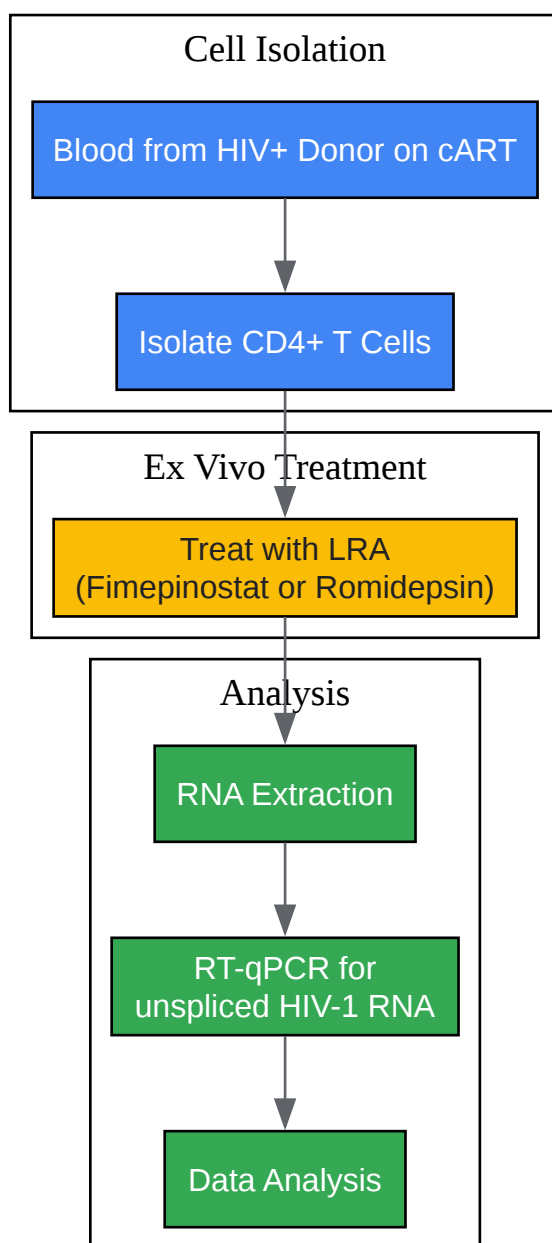
T Cell Activation and Proliferation Assays

- Sample Source: Peripheral blood mononuclear cells (PBMCs) were isolated from uninfected donors.
- Stimulation: PBMCs were stimulated with **fimepinostat** or romidepsin.
- Analysis:
 - T cell activation was determined by measuring the expression of the early activation marker CD69 on CD4+ T cells via flow cytometry.
 - T cell proliferation was assessed by measuring the expression of the proliferation marker Ki67 on CD4+ T cells via flow cytometry.[1][5]

Signaling Pathways and Experimental Workflow

The distinct mechanisms of action of **fimepinostat** and romidepsin, as well as the experimental workflow for evaluating latency reversal, can be visualized through the following diagrams.





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